molecular formula C26H19ClN2O2 B11562164 5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11562164
M. Wt: 426.9 g/mol
InChI Key: NVPIOIKYZZFOOE-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that includes a naphthalene ring, a benzoxazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole and naphthalene intermediates. The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions . The naphthalene intermediate can be prepared through Friedel-Crafts acylation of naphthalene with chloroacetyl chloride, followed by amide formation with the benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H19ClN2O2

Molecular Weight

426.9 g/mol

IUPAC Name

5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H19ClN2O2/c1-15-12-23-24(13-16(15)2)31-26(29-23)17-6-3-7-18(14-17)28-25(30)21-10-4-9-20-19(21)8-5-11-22(20)27/h3-14H,1-2H3,(H,28,30)

InChI Key

NVPIOIKYZZFOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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